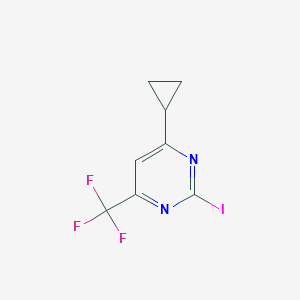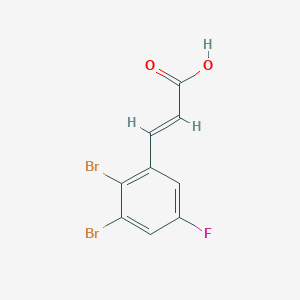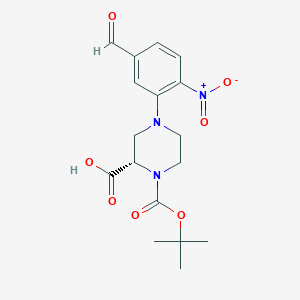![molecular formula C16H15FO B13727755 [1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a fluorobiphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the following steps:
Formation of the Fluorobiphenyl Intermediate: The starting material, 3-fluorobiphenyl, is synthesized through a halogenation reaction where biphenyl is treated with a fluorinating agent.
Cyclopropanation: The fluorobiphenyl intermediate undergoes a cyclopropanation reaction, often using diazomethane or a similar reagent, to introduce the cyclopropyl group.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in substituted biphenyl derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The fluorobiphenyl moiety can interact with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Tarenflurbil: An investigational drug for Alzheimer’s disease, featuring a fluorobiphenyl moiety.
Uniqueness
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other fluorobiphenyl derivatives and enhances its potential for diverse applications.
特性
分子式 |
C16H15FO |
|---|---|
分子量 |
242.29 g/mol |
IUPAC名 |
[1-[4-(3-fluorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15FO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
InChIキー |
IUQJQGACAIFXTK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


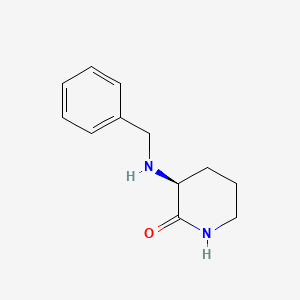
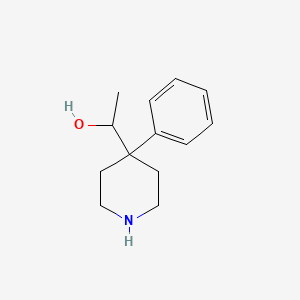
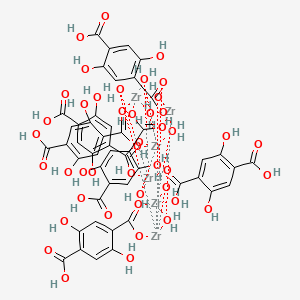
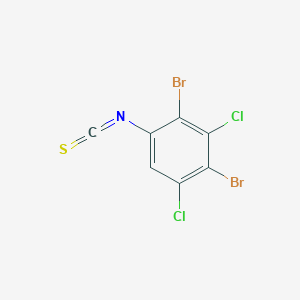

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
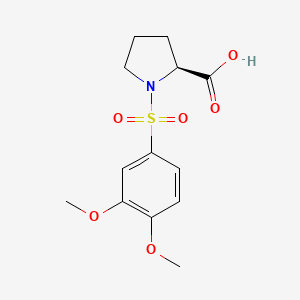
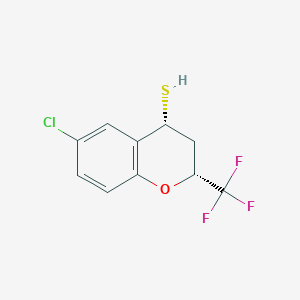
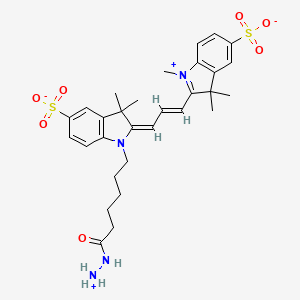
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
